Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, methoxy, and carboxylate groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with diethyl ethoxymethylenemalonate under acidic conditions, followed by subsequent functional group modifications . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties. For example, oxidation of the hydroxy group can lead to the formation of quinoline-3-carboxylic acid derivatives .
Scientific Research Applications
Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate: Similar structure with an additional methyl group at the 8-position.
4-Hydroxy-2-methylquinoline: Lacks the ethyl ester and methoxy groups, leading to different chemical properties.
2-Hydroxy-4-methylquinoline: Similar core structure but different substitution pattern.
Uniqueness
Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential for functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
88960-43-4 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 6-methoxy-2-methyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(17)12-8(2)15-11-6-5-9(18-3)7-10(11)13(12)16/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
FCDUKTLCLVYWHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)OC)C |
Origin of Product |
United States |
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